2,6-Diethoxyphenol
CAS No.: 90132-55-1
Cat. No.: VC19250048
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90132-55-1 |
|---|---|
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 2,6-diethoxyphenol |
| Standard InChI | InChI=1S/C10H14O3/c1-3-12-8-6-5-7-9(10(8)11)13-4-2/h5-7,11H,3-4H2,1-2H3 |
| Standard InChI Key | SMSZXONJAYKZCU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C(=CC=C1)OCC)O |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
2,6-Diethoxyphenol is systematically named 2,6-diethoxyphenol, reflecting the substitution pattern of ethoxy groups (-OCHCH) on the phenolic ring. Its IUPAC name is consistent with the SMILES notation CCOC1=C(C(=CC=C1)OCC)O, which encodes the ethoxy substituents at positions 2 and 6 . The InChIKey SMSZXONJAYKZCU-UHFFFAOYSA-N uniquely identifies its stereochemical and structural attributes .
Table 1: Key Identifiers of 2,6-Diethoxyphenol
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 90132-55-1 | |
| Molecular Formula | ||
| Molecular Weight | 182.22 g/mol | |
| XLogP3 | 1.9 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Structural Analogues and Comparisons
Compared to its methoxy-substituted counterpart, 2,6-dimethoxyphenol (CAS 91-10-1), the ethoxy groups in 2,6-diethoxyphenol introduce increased steric bulk and hydrophobicity. For instance, the log (octanol-water partition coefficient) of 2,6-dimethoxyphenol ranges from 1.11 to 1.16 , whereas 2,6-diethoxyphenol’s higher (1.9) suggests greater lipid solubility . This property divergence may influence applications in drug delivery or material science, where lipophilicity modulates bioavailability or polymer compatibility.
Physicochemical Properties
Physical State and Solubility
2,6-Diethoxyphenol is a solid at room temperature, analogous to 2,6-dimethoxyphenol, which has a melting point of 55.14°C . While experimental data for the ethoxy variant’s melting point are unavailable, molecular weight and substituent effects predict a slightly lower melting point due to reduced crystallinity from longer ethoxy chains.
The compound’s solubility in water is anticipated to be low, as evidenced by its value . By comparison, 2,6-dimethoxyphenol exhibits a water solubility of 7578 mg/L , suggesting that the ethoxy derivative’s solubility will be significantly lower, likely in the range of 10–100 mg/L.
Synthesis and Reactivity
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Theoretical) |
|---|---|---|
| Ethoxylation | Resorcinol, EtBr, KCO, DMF, 100°C | 60–70% |
| Purification | Recrystallization (EtOAc/hexane) | 85–90% purity |
Reactivity Profile
The phenolic -OH group renders 2,6-diethoxyphenol susceptible to electrophilic substitution, particularly at the para position relative to the hydroxyl group. Its ethoxy substituents act as ortho/para directors, but steric hindrance may favor para substitution. Potential reactions include:
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Sulfonation: Formation of sulfonated derivatives for surfactant applications.
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Oxidation: Conversion to quinones under strong oxidizing conditions, relevant to antioxidant studies .
Applications and Industrial Relevance
Polymer Chemistry
Thiobisphenols, such as those derived from 2,6-dimethylphenol, are precursors for high-performance polymers (e.g., polyethersulfones) . By analogy, 2,6-diethoxyphenol could serve as a monomer for polyarylates or epoxy resins, where ethoxy groups enhance solubility during synthesis.
Antioxidant Activity
Phenolic compounds are renowned for radical-scavenging capabilities. The ethoxy groups in 2,6-diethoxyphenol may stabilize phenoxyl radicals via resonance, potentially outperforming methoxy analogs in lipid peroxidation inhibition .
Table 3: Comparative Antioxidant Metrics (Hypothetical)
| Compound | IC (DPPH Assay) | Relative Activity |
|---|---|---|
| 2,6-Dimethoxyphenol | 45 μM | 1.0 (Reference) |
| 2,6-Diethoxyphenol | 30 μM | 1.5 |
Future Research Directions
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Synthetic Optimization: Developing catalytic methods for greener synthesis.
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Biological Screening: Evaluating antimicrobial and anticancer properties.
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Material Science: Incorporating 2,6-diethoxyphenol into flame-retardant polymers.
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